Butylmalononitrile
Overview
Description
Butylmalononitrile, also known as t-Butylmalononitrile, is a chemical compound with the molecular formula C7H10N2 . It is a flammable and reactive liquid that is soluble in organic solvents such as ethanol, ether, and chloroform.
Molecular Structure Analysis
The molecular structure of this compound consists of seven carbon atoms, ten hydrogen atoms, and two nitrogen atoms . The InChI code for this compound isInChI=1S/C7H10N2/c1-7(2,3)6(4-8)5-9/h6H,1-3H3
. Physical and Chemical Properties Analysis
This compound has a boiling point of 187 °C at 760 mmHg and a melting point of -32.9 °C. It has a density of 0.9±0.1 g/cm3, a boiling point of 217.8±13.0 °C at 760 mmHg, and a vapour pressure of 0.1±0.4 mmHg at 25°C .Scientific Research Applications
Organic Synthesis
Butylmalononitrile is used in the synthesis of various organic compounds. It acts as an intermediate in the production of 2-tert-Butyl-1,3-diaminopropane, a process involving alkylation and reduction steps (Hutchins & Maryanoff, 2003). Another application includes the chemoselective nitration of phenols using tert-butyl nitrite, demonstrating its role in creating specific functional groups in complex molecules (Koley, Colón, & Savinov, 2009).
Biochemical Research
In biochemical research, this compound derivatives have shown diverse applications. For instance, the study of 2-(1-(6-[(2-[18F]fluoroethyl)(methyl)amino]-2-naphthyl)ethylidene)malononitrile ([18F]FDDNP) has been instrumental in imaging neurofibrillary tangles and beta-amyloid plaques in living patients with Alzheimer's disease (Shoghi-Jadid et al., 2002).
Agricultural Applications
This compound derivatives, such as fluazifop-P-butyl, are used in agricultural settings for weed control. Their impact on soil biota and ecological processes is a subject of study in forest restoration and weed management (Scoriza et al., 2015).
Biotechnology
In biotechnological research, this compound derivatives are explored for the production of valuable chemicals like 1,2,4-butanetriol, an essential precursor for various pharmaceuticals. Engineered microorganisms such as Escherichia coli are used to produce these compounds from renewable biomass, showcasing the integration of this compound derivatives in sustainable chemical production (Cao et al., 2015).
Environmental Impact Studies
The environmental impact of this compound derivatives is also a subject of study. For example, the influence of N-(n-butyl) thiophosphoric triamide on nitrous oxide emission and nitrogen use efficiency in agricultural soil is critical for understanding the ecological footprint of such compounds (Ding et al., 2014).
Safety and Hazards
Mechanism of Action
Target of Action
Butylmalononitrile, also known as t-Butylmalononitrile, is a chemical compound with the molecular formula C7H10N2 It’s known that nitrile-containing pharmaceuticals can enhance binding affinity to their targets .
Mode of Action
Nitrile-containing pharmaceuticals are known to interact with their targets in a way that can improve the pharmacokinetic profile of parent drugs and reduce drug resistance .
Biochemical Pathways
It’s known that nitrile-containing pharmaceuticals can affect a broad range of clinical conditions .
Pharmacokinetics
Nitrile-containing pharmaceuticals are known to have enhanced pharmacokinetic profiles .
Result of Action
Nitrile-containing pharmaceuticals are known to bring additional benefits including enhanced binding affinity to the target, improved pharmacokinetic profile of parent drugs, and reduced drug resistance .
Action Environment
It’s known that environmental factors can influence the action of many chemical compounds .
Properties
IUPAC Name |
2-butylpropanedinitrile | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H10N2/c1-2-3-4-7(5-8)6-9/h7H,2-4H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IHHJYYHYSAGXEE-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC(C#N)C#N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H10N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20508917 | |
Record name | Butylpropanedinitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20508917 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
122.17 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
7391-58-4 | |
Record name | Butylpropanedinitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20508917 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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